2-(Chloromethyl)pyrimidine

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Select 2-(Chloromethyl)pyrimidine for its privileged pyrimidine core, the benchmark scaffold for ATP-competitive kinase inhibition. Unlike pyridine analogues, its significantly lower calculated Log P (1.07) enhances solubility, metabolic stability, and safety in lead optimization. The 2-chloromethyl group delivers reliable SN2 reactivity for diversity-oriented synthesis and late-stage functionalization with less decomposition than bromo/iodo analogs. Ideal for constructing pyrrolopyrimidine chemotypes, benzimidazole GABAA ligands, and focused CNS libraries.

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 54198-88-8
Cat. No. B1313406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)pyrimidine
CAS54198-88-8
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CCl
InChIInChI=1S/C5H5ClN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2
InChIKeyMSFVEEFXECBJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)pyrimidine (CAS 54198-88-8) for Pharmaceutical and Agrochemical Intermediate Procurement


2-(Chloromethyl)pyrimidine (CAS 54198-88-8) is a halogenated heterocyclic building block consisting of a pyrimidine core substituted at the 2-position with a reactive chloromethyl group [1]. Its physicochemical properties include a molecular weight of 128.56 g/mol, a topological polar surface area (TPSA) of 25.78 Ų, and a consensus Log P of 1.07 . The compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in medicinal chemistry programs targeting kinase inhibition and central nervous system (CNS) disorders [2].

Why 2-(Chloromethyl)pyrimidine (CAS 54198-88-8) Cannot Be Replaced by Generic Chloromethyl Heterocycles in Drug Discovery


The regioisomeric identity of the chloromethyl group on the pyrimidine ring profoundly influences both reactivity and the pharmacological properties of downstream products. The 2-position of the pyrimidine ring exhibits distinct electronic and steric characteristics compared to the 4- or 5-positions, leading to differential rates of nucleophilic substitution [1]. Furthermore, pyrimidine-based scaffolds exhibit unique binding modes to therapeutic targets such as kinases and GABAA receptors that are not replicated by pyridine analogs [2]. Substitution with a 2-(chloromethyl)pyridine, for example, alters the hydrogen-bonding capacity and overall molecular topology, potentially abolishing desired target engagement [3].

2-(Chloromethyl)pyrimidine (CAS 54198-88-8) Quantitative Evidence for Differentiated Selection


Balanced Reactivity Profile: 2-(Chloromethyl)pyrimidine Offers a Practical Middle Ground Between Sluggish Chloro and Unstable Bromo Analogs

In the context of aminolysis, 2-halogenopyrimidines demonstrate a clear reactivity trend: bromo > iodo > chloro. Quantitative studies reveal that the difference in reaction rate between the most reactive bromopyrimidine and the least reactive chloropyrimidine is at most three-fold [1]. This indicates that while 2-(bromomethyl)pyrimidine offers a slightly faster reaction, 2-(chloromethyl)pyrimidine provides a more controlled and robust reaction profile that can mitigate side reactions and improve overall yield in complex, multi-step syntheses. The chloromethyl group is sufficiently reactive for efficient diversification while avoiding the instability and decomposition often associated with more labile bromoalkyl or iodoalkyl analogs during storage and handling .

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Enhanced Physicochemical Drug-Likeness: 2-(Chloromethyl)pyrimidine Delivers a Favorable Log P Profile Versus Pyridine Analogs

The introduction of a second nitrogen atom into the heteroaromatic ring significantly alters key physicochemical properties relevant to drug development. 2-(Chloromethyl)pyrimidine (Consensus Log P = 1.07, TPSA = 25.78 Ų) exhibits a lower calculated lipophilicity compared to its mononitrogen analog, 2-(chloromethyl)pyridine (Log P approx. 1.5). This reduction in Log P can translate to improved aqueous solubility and a more favorable pharmacokinetic profile for final drug candidates, potentially reducing issues related to high lipophilicity such as poor metabolic stability and promiscuous off-target binding [1].

Drug Design Medicinal Chemistry Physicochemical Property Optimization

Validated Utility in High-Value Therapeutic Areas: A Preferred Intermediate for Kinase and GABAA Receptor Modulators

2-(Chloromethyl)pyrimidine is a key precursor in patented synthetic routes for several therapeutically relevant compound classes. It is explicitly claimed as an intermediate for the production of benzimidazole and pyridylimidazole derivatives that act as high-affinity, selective modulators of the benzodiazepine site of GABAA receptors [1]. Furthermore, its utility extends to the synthesis of pyrrolopyrimidine-based kinase inhibitors, a class of compounds with applications in oncology and inflammatory diseases [2]. While other chloromethyl heterocycles can be used to build kinase inhibitor scaffolds, the pyrimidine core is the privileged scaffold in the vast majority of approved small-molecule kinase inhibitors, making 2-(chloromethyl)pyrimidine a strategic starting material for programs seeking to maximize the probability of target engagement.

Pharmaceutical Intermediates Kinase Inhibition CNS Drug Discovery

Differentiated Thermal and Physical Stability for Safe Handling and Storage

The physical and safety profile of 2-(chloromethyl)pyrimidine presents a more manageable risk profile compared to highly reactive analogs. It is a stable compound that can be stored long-term in a cool, dry place, though it is classified as harmful/irritant/corrosive and should be stored under inert gas at -20°C to ensure long-term purity . In contrast, 2-(chloromethyl)pyridine is described in some sources as 'very unstable' [1], which can lead to significant purity degradation during storage and increase the risk of hazardous decomposition. The defined boiling point of 2-(chloromethyl)pyrimidine (101-103°C at 26 mmHg) also provides a reliable parameter for purification and handling.

Process Chemistry Chemical Safety Reagent Storage

Optimal Application Scenarios for 2-(Chloromethyl)pyrimidine (CAS 54198-88-8) in R&D and Production


Synthesis of Next-Generation Kinase Inhibitors for Oncology and Inflammation

Leverage the pyrimidine core as the privileged scaffold for ATP-competitive kinase inhibition. 2-(Chloromethyl)pyrimidine serves as the ideal starting material for constructing a wide range of kinase inhibitor chemotypes, including pyrrolopyrimidines, as evidenced by its role in patented syntheses of tyrosine and serine/threonine kinase inhibitors [1].

Development of Novel GABAA Receptor Modulators for CNS Disorders

Utilize the compound as a direct intermediate in the multi-step synthesis of benzimidazole and pyridylimidazole derivatives that exhibit high affinity and selectivity for the benzodiazepine binding site on GABAA receptors, a validated target for anxiety, epilepsy, and sleep disorders [2].

Medicinal Chemistry Programs Requiring a Balanced Reactivity/Stability Electrophile

Employ 2-(chloromethyl)pyrimidine as a robust electrophilic building block in diversity-oriented synthesis. Its reactivity, which is sufficient for efficient SN2 reactions but less prone to decomposition than bromo or iodo analogs [3], makes it the reagent of choice for constructing focused libraries and performing late-stage functionalization in complex synthetic sequences.

Lead Optimization Campaigns Focused on Improving Drug-Like Properties

Prioritize this intermediate when seeking to reduce the lipophilicity of lead compounds. The lower calculated Log P of the pyrimidine core (1.07) compared to analogous pyridine-based intermediates provides a measurable advantage in designing molecules with improved aqueous solubility, enhanced metabolic stability, and a reduced risk of off-target pharmacology.

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